molecular formula C11H14N2O4 B2684295 4-(Tert-butoxycarbonylamino)picolinic acid CAS No. 1159981-87-9

4-(Tert-butoxycarbonylamino)picolinic acid

Cat. No. B2684295
CAS RN: 1159981-87-9
M. Wt: 238.243
InChI Key: NYNGMBRXAOOPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxycarbonylamino)picolinic acid is a chemical compound with the molecular formula C11H14N2O4 . It is an off-white solid and is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The molecular structure of this compound contains a total of 31 bonds, which include 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 Pyridine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.24 g/mol . It is an off-white solid .

Scientific Research Applications

Novel Oxidation Reagents and Catalysis

4-(Tert-butoxycarbonylamino)picolinic acid and its derivatives have been explored for their potential in novel oxidation processes and catalysis. For instance, complexes involving picolinic acid anions have been utilized to mediate Gif-type oxidation of hydrocarbons using hydrogen peroxide, revealing insights into radical generation in these reactions (Kiani et al., 2000). This research demonstrates the functional versatility of picolinic acid derivatives in facilitating complex chemical transformations.

Optoelectronic Properties in Polymer Devices

Picolinic acid derivatives have also shown significant promise in the enhancement of optoelectronic properties within polymer light-emitting devices. A study focusing on a bicyclometalated iridium complex containing a picolinic acid derivative highlighted its superior luminance efficiency and brightness, underpinning the potential of these compounds in the development of advanced light-emitting diodes and displays (Xiao et al., 2009).

Tert-Butyloxycarbonylation Reagent

The role of this compound derivatives as tert-butoxycarbonylation reagents has been elucidated, providing a chemoselective and high-yield method for the protection of acidic proton-containing substrates. This application is crucial for synthesizing protected intermediates in pharmaceutical and organic chemistry (Saito et al., 2006).

Radiopharmaceutical Applications

Research into the coordination chemistry of yttrium with ligands protected by tert-butyl esters, replacing traditional methyl esters, has opened new avenues in radiopharmaceutical applications. This approach offers a milder and more efficient path for ligand deprotection, potentially enhancing the development of radiopharmaceuticals (Price et al., 2014).

Antimicrobial Activities and DNA Interactions

Picolinic acid derivatives have been characterized for their antimicrobial activities against various bacteria and their interactions with DNA. Such studies highlight the therapeutic potential of these compounds, possibly paving the way for new antimicrobial agents (Tamer et al., 2018).

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNGMBRXAOOPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159981-87-9
Record name 4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.